N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
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Overview
Description
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide is a compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the 1,3,4-oxadiazole ring in the structure contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-fluorobenzohydrazide with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in a suitable solvent like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cyclization: Carboxylic acids or their derivatives in the presence of dehydrating agents.
Major Products
Reduction: 3-amino-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Complex heterocyclic compounds with potential biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Another fluorophenyl derivative with similar structural features.
1-(2-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl) ethanone: A pyrazole-oxadiazole hybrid with comparable biological activities.
Uniqueness
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide stands out due to its unique combination of the oxadiazole ring and the nitrobenzamide moiety. This structural arrangement contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN4O4/c16-11-6-4-9(5-7-11)14-18-19-15(24-14)17-13(21)10-2-1-3-12(8-10)20(22)23/h1-8H,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZXTDRKWVLPNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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